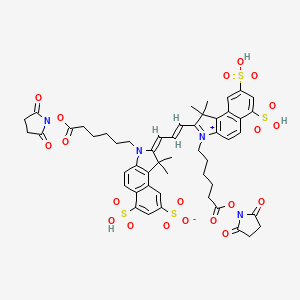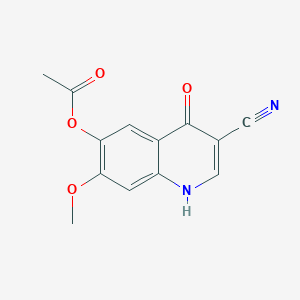
9(10H)-Anthracenone, 3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: is a complex organic compound that features a unique structure combining benzimidazole and anthracene moieties. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure suggests potential for interesting chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzimidazole moiety, which is then coupled with an anthracene derivative. The key steps include:
Preparation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Coupling with Anthracene: The benzimidazole derivative is then reacted with an anthracene derivative, typically involving a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to improve yield and purity, as well as ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under appropriate conditions to modify the benzimidazole or anthracene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors. The hydroxyl groups and aromatic rings can participate in hydrogen bonding and π-π interactions, which could influence its biological activity.
相似化合物的比较
Similar Compounds
Anthraquinone: Shares the anthracene core but lacks the benzimidazole moiety.
Benzimidazole: Contains the benzimidazole structure but lacks the anthracene core.
Hydroxyanthracene Derivatives: Compounds like 1,8-dihydroxyanthracene share similar hydroxylation patterns.
Uniqueness
- The combination of benzimidazole and anthracene moieties in 3-(1H-Benzo[d]imidazol-2-yl)-1,6,8-trihydroxyanthracen-9(10H)-one provides a unique structure that can exhibit distinct chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
824421-34-3 |
|---|---|
分子式 |
C21H14N2O4 |
分子量 |
358.3 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)-1,6,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C21H14N2O4/c24-13-7-11-5-10-6-12(21-22-14-3-1-2-4-15(14)23-21)8-16(25)18(10)20(27)19(11)17(26)9-13/h1-4,6-9,24-26H,5H2,(H,22,23) |
InChI 键 |
GKBMANPTODITCM-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=CC(=C2)C3=NC4=CC=CC=C4N3)O)C(=O)C5=C1C=C(C=C5O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



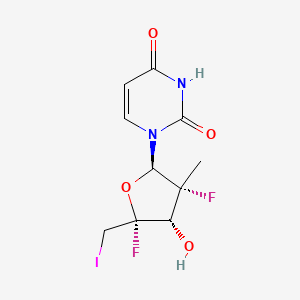

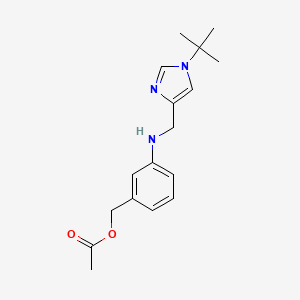

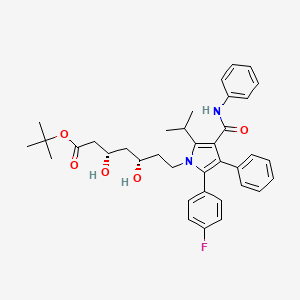

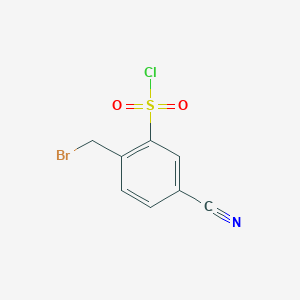

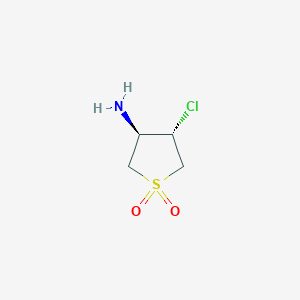
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

